Cas no 2229246-67-5 (2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid)
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
- EN300-1766861
- 2229246-67-5
-
- Inchi: 1S/C9H7NO5/c1-5(9(12)13)6-2-3-8(11)7(4-6)10(14)15/h2-4,11H,1H2,(H,12,13)
- InChI Key: OPNUWRFGPRRIFZ-UHFFFAOYSA-N
- SMILES: OC1C=CC(C(=C)C(=O)O)=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 209.03242232g/mol
- Monoisotopic Mass: 209.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 103Ų
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766861-0.05g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-0.1g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-0.25g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-0.5g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-1.0g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1766861-2.5g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-5.0g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1766861-10.0g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1766861-1g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1766861-5g |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
2229246-67-5 | 5g |
$3189.0 | 2023-09-20 |
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
Research Briefing on 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5): Recent Advances and Applications
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activities, and therapeutic potential. The compound's unique structural features, including the nitro and hydroxyl functional groups, make it a promising candidate for further investigation in various biomedical applications.
Recent studies have explored the synthetic pathways for 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of its synthesis. The study reported a yield of over 85% under mild reaction conditions, which is a substantial improvement over previous methods. This advancement is critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid exhibits moderate inhibitory effects on certain inflammatory markers, such as COX-2 and TNF-α. A 2022 study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as an anti-inflammatory agent, though further optimization of its pharmacokinetic properties is required to enhance bioavailability and reduce toxicity. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory drugs.
Another area of interest is the compound's potential role in cancer therapy. Research published in European Journal of Medicinal Chemistry (2023) investigated its effects on cancer cell lines, revealing selective cytotoxicity against certain types of tumors, particularly those with high oxidative stress levels. The study proposed that the nitro group in the compound might contribute to its pro-oxidant activity, inducing apoptosis in cancer cells. However, more in vivo studies are needed to validate these findings and assess its safety profile.
Despite these promising results, challenges remain in the development of 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid as a therapeutic agent. Its relatively low solubility in aqueous solutions and moderate metabolic stability are key limitations that need to be addressed. Recent efforts have focused on derivatization strategies to improve these properties, as reported in a 2023 ACS Medicinal Chemistry Letters article. The study explored various ester and amide derivatives, identifying several with enhanced solubility and stability while retaining biological activity.
In conclusion, 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5) represents a promising scaffold for drug discovery, particularly in inflammation and oncology. Recent advancements in its synthesis and preliminary biological evaluations underscore its potential, though further research is necessary to overcome existing limitations. Future studies should focus on structural optimization, mechanistic investigations, and in vivo validation to fully realize its therapeutic applications.
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